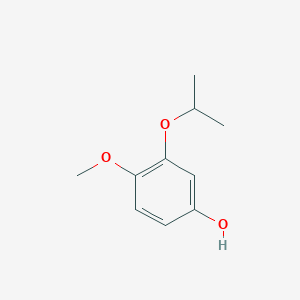

4-Methoxy-3-(propan-2-yloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFFHNKPHMVKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Characteristics

Below is a table of predicted physicochemical properties for a structurally analogous compound, 1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one, which shares the same substituted aromatic ether core but features an acetyl group instead of a hydroxyl group. These values provide an estimation of the molecular characteristics.

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | uni.lu |

| Monoisotopic Mass | 208.11 Da | uni.lu |

| XlogP (Lipophilicity) | 2.3 | uni.lu |

| Hydrogen Bond Donors | 0 | uni.lu |

| Hydrogen Bond Acceptors | 3 | uni.lu |

Note: Data is for the analogue 1-[4-methoxy-3-(propan-2-yloxy)phenyl]ethan-1-one. The target compound, 4-Methoxy-3-(propan-2-yloxy)phenol, would have 1 hydrogen bond donor and 3 hydrogen bond acceptors.

Synthesis Methodologies

The synthesis of 4-Methoxy-3-(propan-2-yloxy)phenol, while not specifically described, can be envisioned through established methods for forming ether bonds on phenolic substrates. The most common and relevant methods would be the Williamson ether synthesis and the Ullmann condensation.

A plausible synthetic route could start from a commercially available substituted phenol (B47542), such as 4-methoxyphenol (B1676288) or 3-methoxyphenol. chemicalbook.comnih.gov A more direct precursor would be 3,4-dihydroxyanisole (3-methoxycatechol).

Williamson Ether Synthesis: This method is a classic and versatile SN2 reaction for preparing ethers. acs.org The synthesis would involve two main steps:

Deprotonation: The starting phenol, for example, 3-methoxycatechol, would first need selective protection of one hydroxyl group. The remaining free hydroxyl group would then be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide anion. uni.lu The choice of base and solvent (e.g., THF, DMF, acetonitrile) is crucial for the reaction's success. acs.org

Nucleophilic Substitution: The resulting phenoxide would then be reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. The phenoxide anion acts as a nucleophile, attacking the isopropyl halide and displacing the halide leaving group to form the desired isopropoxy ether linkage. acs.org Since this is an SN2 reaction, primary alkyl halides work best, but secondary halides can be used, though elimination reactions may compete.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol. uni.lunist.govnih.gov While traditionally requiring harsh conditions, modern modifications allow the reaction to proceed under milder temperatures. A potential Ullmann approach to this compound might involve:

Reacting a halogenated precursor, such as 3-bromo-4-methoxyphenol, with isopropanol (B130326).

The reaction would be catalyzed by a copper(I) salt, often in the presence of a ligand like picolinic acid and a base such as potassium phosphate (B84403) (K₃PO₄) in a polar solvent like DMSO. This method is particularly effective for synthesizing sterically hindered ethers.

Research and Application Perspectives

Classical and Contemporary Synthetic Routes to this compound

The construction of this compound can be envisioned through several synthetic pathways, primarily involving the sequential introduction of the isopropoxy and methoxy groups onto a phenolic precursor. The regioselectivity of these reactions is a critical consideration to obtain the desired 1,3,4-trisubstituted aromatic pattern.

Exploration of Phenol Alkylation Reactions for Isopropoxy Moiety Introduction

The introduction of an isopropoxy group onto a phenolic ring is a common alkylation reaction. The choice of method depends on the starting material and desired selectivity.

One of the most prevalent methods for phenol alkylation is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 2-bromopropane (B125204) or 2-iodopropane. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate.

Another approach is the Friedel-Crafts alkylation reaction , which utilizes an alkylating agent and a Lewis acid catalyst. slchemtech.com However, this method often leads to a mixture of ortho and para isomers and can be complicated by polyalkylation and rearrangement of the alkyl group, making it less ideal for the synthesis of a specific isomer like this compound. slchemtech.comgoogle.com

Zeolite catalysts have also been employed for the alkylation of phenols with alcohols like isopropanol (B130326). researchgate.net These solid acid catalysts can offer improved selectivity and easier work-up. For instance, the alkylation of phenol with isopropanol over MCM-49 zeolites has been shown to yield isopropylphenol with good conversion and selectivity under optimized conditions. researchgate.net

Table 1: Comparison of Phenol Alkylation Methods for Isopropoxy Introduction

| Method | Alkylating Agent | Catalyst/Base | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | 2-halopropane | K₂CO₃, NaOH | Polar aprotic solvent, heat | High yield, good for specific ether formation | Requires pre-formation of phenoxide |

| Friedel-Crafts Alkylation | Isopropanol, Propene | Lewis Acids (e.g., AlCl₃) | Anhydrous conditions | Direct C-alkylation | Poor regioselectivity, risk of polyalkylation and rearrangement |

| Zeolite Catalysis | Isopropanol | Zeolites (e.g., MCM-49, SAPO-11) | High temperature | High selectivity, reusable catalyst | Requires specific catalyst preparation |

Etherification Strategies for Methoxy Group Incorporation

The methoxy group in this compound can be introduced through various etherification strategies, often targeting a hydroxyl group on the aromatic ring. Similar to the introduction of the isopropoxy group, the Williamson ether synthesis is a primary method. This would involve reacting a dihydroxyphenol derivative with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The regioselectivity of this methylation would be crucial and dependent on the relative acidity of the two hydroxyl groups in a precursor like 4-isopropoxybenzene-1,2-diol.

Alternatively, methods for the direct methylation of hydroquinone (B1673460) have been developed. For example, the reaction of hydroquinone with methanol (B129727) in the presence of a solid acid catalyst can yield 4-methoxyphenol (B1676288). google.com This approach, however, might not be directly applicable for the synthesis of the target molecule without significant modification to control the regioselectivity.

Regioselective Functionalization of Aromatic Rings

Achieving the desired 1,3,4-substitution pattern of this compound hinges on the regioselective functionalization of the aromatic ring. The directing effects of the substituents play a pivotal role. A hydroxyl group is a strong ortho-, para-director, while a methoxy group is also an ortho-, para-director. An isopropoxy group behaves similarly.

The synthesis would likely start with a precursor that already contains one or two of the required functional groups in a specific arrangement. For example, starting with a compound like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) provides a scaffold where the hydroxyl and methoxy groups are already in the desired relative positions. The challenge then becomes the introduction of the isopropoxy group at the correct position and the subsequent conversion of the aldehyde to a hydroxyl group.

Recent advances in C-H functionalization of free phenols offer powerful tools for regioselective synthesis. researchgate.netnih.govnih.gov These methods can allow for the direct introduction of functional groups at specific positions on the phenol ring, potentially simplifying synthetic routes. researchgate.netnih.govnih.gov

Precursor Identification and Synthesis (e.g., from Eugenol derivatives)

Eugenol (4-allyl-2-methoxyphenol) is a readily available natural product and a common starting material for the synthesis of various guaiacol-type compounds. nih.gov The synthesis of this compound from eugenol would require several transformations. First, the phenolic hydroxyl group of eugenol would need to be alkylated with an isopropyl group. Subsequently, the allyl group at the 4-position would need to be converted to a hydroxyl group. This could potentially be achieved through isomerization of the allyl group to a propenyl group, followed by oxidative cleavage.

Another potential precursor is vanillin or isovanillin. For instance, starting with isovanillin (3-hydroxy-4-methoxybenzaldehyde), the phenolic hydroxyl group could be alkylated to introduce the isopropoxy group, yielding 3-isopropoxy-4-methoxybenzaldehyde. The subsequent conversion of the aldehyde to a hydroxyl group can be achieved through a Baeyer-Villiger oxidation, which would insert an oxygen atom between the aromatic ring and the carbonyl carbon, followed by hydrolysis of the resulting formate (B1220265) ester. core.ac.uk

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor | Key Transformations Required |

| Isovanillin | 1. O-alkylation with an isopropyl halide. 2. Baeyer-Villiger oxidation of the aldehyde. 3. Hydrolysis. |

| Eugenol | 1. O-alkylation with an isopropyl halide. 2. Isomerization of the allyl group. 3. Oxidative cleavage of the propenyl group. |

| 4-Methoxyphenol | 1. Regioselective introduction of a hydroxyl group at the 3-position. 2. Selective O-alkylation of the new hydroxyl group. |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships for various applications.

Structural Modifications of the Phenolic Core

Modifications to the phenolic core of this compound can be achieved by altering the substituents on the aromatic ring. This can involve:

Varying the Alkoxy Groups: The methoxy and isopropoxy groups can be replaced with other alkoxy groups (e.g., ethoxy, propoxy, butoxy) by using the corresponding alkyl halides in the Williamson ether synthesis.

Introducing Different Substituents: The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The position of the new substituent will be directed by the existing alkoxy groups.

Modifying the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be esterified or converted to other functional groups to produce a wide range of derivatives.

The synthesis of such analogues would follow similar synthetic strategies as outlined for the parent compound, with adjustments made to incorporate the desired structural changes.

Diversification of the Alkoxy Chains (e.g., 2-Fluoro-4-methoxy-3-(propan-2-yloxy)phenol)

Modification of the alkoxy groups on the phenolic ring is a key strategy for creating structural diversity. This includes the introduction of different alkyl or aryl groups and the incorporation of substituents like fluorine, which can significantly alter the electronic properties and metabolic stability of the molecule.

A primary method for introducing fluorine to a phenolic ring is through deoxyfluorination . This process directly substitutes a hydroxyl group with a fluorine atom. One developed method utilizes a 2-chloroimidazolium-based reagent that, in the presence of cesium fluoride (B91410) (CsF), can convert phenols into the corresponding aryl fluorides. kiku.dk For instance, the reaction of 4-methoxyphenol with this reagent in dioxane yields 4-fluoroanisole. kiku.dknih.gov This one-step ipso-substitution presents a more direct route compared to traditional methods like the Balz-Schiemann reaction or metal-catalyzed fluorination of aryl triflates, which can be less practical due to harsh conditions or the need for pre-functionalized, toxic starting materials. kiku.dknih.gov

Another approach to diversification involves the cleavage of existing alkoxy groups, such as the methoxy group, to yield a free hydroxyl. This process, known as demethylation , allows for subsequent re-alkylation with different functionalized chains. Potent acids like hydrogen bromide (HBr) in acetic acid are commonly used for this transformation, effectively converting a methoxy-containing compound into its corresponding phenol derivative. encyclopedia.pub Catalytic methods using transition metals also provide a pathway for demethylation. encyclopedia.pub

Synthesis of Polyfunctionalized Derivatives and Conjugates

The synthesis of complex derivatives often involves multi-step sequences to build upon the aryloxy phenol core. These methods allow for the attachment of various functional groups, leading to polyfunctionalized molecules and conjugates with specific properties.

Nucleophilic aromatic substitution (SNAr) is a foundational reaction for constructing the aryloxy phenol linkage itself, which can then be further modified. For example, reacting a substituted aryl halide like 5-chloro-2-nitroaniline (B48662) with resorcinol (B1680541) in the presence of a base like sodium hydride (NaH) yields a nitro-substituted aryloxy phenol. mdpi.com The nitro group can then be reduced to an amine via hydrogenation with a palladium-on-carbon (Pd/C) catalyst, providing a handle for further conjugation, such as the formation of dinuclear salphen systems. mdpi.com

Researchers have successfully created derivatives incorporating nitrile and other functional groups. In one instance, a self-promoting hydroxy-containing phthalonitrile (B49051) system was prepared through a one-pot nucleophilic displacement reaction, yielding materials with high thermal stability suitable for aerospace and microelectronics applications. mdpi.com Other work has focused on synthesizing benzonitrile (B105546) derivatives, such as 4-(3-hydroxyphenoxy)-3-benzyloxybenzonitrile, from 4-fluoro-3-hydroxybenzonitrile (B67627) as intermediates for non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

More complex, polycyclic derivatives have also been synthesized. For example, a pyrazolinone derivative containing an aryloxy phenol fragment was synthesized from 2,5-difluoro-4-bromonitrobenzene in a seven-step process that utilized an SNAr reaction followed by demethylation with boron tribromide (BBr₃). mdpi.com

Stereoselective Synthesis and Enantiomeric Resolution Techniques

While this compound itself is achiral, many of its more complex derivatives possess chiral centers. The synthesis and separation of specific enantiomers are critical, as different enantiomers can exhibit vastly different biological activities.

When a synthesis produces a racemic mixture (a 50:50 mix of two enantiomers), a process called chiral resolution is required to separate them. libretexts.org Since enantiomers have identical physical properties (e.g., boiling point, solubility), direct separation is difficult. libretexts.orgyoutube.com The most common strategy involves reacting the racemic mixture with a single enantiomer of a pure chiral resolving agent. libretexts.orgyoutube.com This reaction creates a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography. libretexts.org Once separated, the chiral resolving agent is removed, yielding the pure enantiomers of the original compound. libretexts.org

A practical application of this is seen in the resolution of propranolol (B1214883) derivatives, which share the aryloxy propanolamine (B44665) structure. A racemic mixture of synthesized 4-nitropropranolol was successfully separated into its individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC) . nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and enabling their separation. mdpi.comnih.gov The absolute configuration of the separated enantiomers was then determined using spectroscopic methods. nih.gov

Other advanced resolution techniques include supercritical fluid chromatography, which has been used to separate chiral pesticides on a Chiralpak AD-3 column. nih.gov

Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the underlying mechanisms of the reactions used to synthesize aryloxy phenols is crucial for optimizing these processes. Mechanistic investigations and kinetic studies help to identify key intermediates, transition states, and the factors that control reaction outcomes.

Mechanistic Investigations of Key Reaction Steps

The synthesis of aryloxy phenols often relies on well-established reaction mechanisms. For the reaction between an aryl halide and a phenol like resorcinol, the process proceeds via a nucleophilic aromatic substitution (SNAr) mechanism . In this pathway, the phenol is deprotonated by a base, forming a nucleophilic phenoxide. This phenoxide then attacks the electron-deficient aromatic ring of the aryl halide, leading to the formation of a transient intermediate known as a Meisenheimer complex. The subsequent loss of the halide leaving group restores aromaticity and yields the final aryloxy phenol product. encyclopedia.pub

In some syntheses of complex heterocyclic derivatives, oxidative cyclization mechanisms are observed. For instance, the reaction of a phenolic precursor with phenyliodine(III) diacetate (PIDA) is proposed to begin with the reaction of PIDA at the phenolic hydroxyl group. This is followed by an intramolecular nucleophilic attack from another part of the molecule (such as an azide (B81097) group) onto the ortho-position of the phenol ring, leading to cyclization and the formation of a new heterocyclic ring system. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Systematic optimization of reaction parameters is essential for maximizing product yield and selectivity while minimizing side reactions. This involves adjusting variables such as solvent, base, temperature, and reaction time.

In the copper-catalyzed O-arylation of phenols, the choice of base and solvent was found to be critical. A study comparing different reaction systems for a challenging, sterically hindered coupling showed that using potassium phosphate (B84403) (K₃PO₄) as the base in dimethyl sulfoxide (B87167) (DMSO) gave a quantitative yield, whereas the more common combination of cesium carbonate (Cs₂CO₃) in 1,4-dioxane (B91453) resulted in only a 27% yield. nih.gov This demonstrates the profound impact of reaction conditions on the efficiency of the transformation.

Table 1: Optimization of Oxidative Cyclization Reaction This table shows the results of optimizing an oxidative cyclization reaction to form a key intermediate. The study tested various oxidants and solvents to maximize the product yield. researchgate.net

| Entry | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| 1 | PIDA | CH₂Cl₂ | 35 |

| 2 | PIDA | TFE | 78 |

| 3 | PIDA | HFIP | 85 |

| 4 | PIFA | HFIP | 75 |

| 5 | DIB | HFIP | trace |

PIDA = Phenyliodine(III) diacetate; TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol; PIFA = Phenyliodine bis(trifluoroacetate); DIB = (Diacetoxyiodo)benzene. Data sourced from researchgate.net.

In another example, Response Surface Methodology (RSM) was used to optimize the cyclopropanation of eugenol, a related phenol. sioc-journal.cn This statistical approach identified the optimal reaction time and solvent ratio to maximize the yield of the desired product. The model predicted an optimal yield of 43.96% at a reaction time of 17.44 hours, demonstrating a quantitative method for process optimization. sioc-journal.cn

Catalytic Approaches in the Synthesis of Aryloxy Phenols

Transition-metal catalysis has become an indispensable tool for the synthesis of aryloxy phenols, offering mild and efficient routes that tolerate a wide range of functional groups.

The Ullmann condensation is a classic and widely used copper-catalyzed reaction for forming C–O bonds between aryl halides and phenols. mdpi.com Modern protocols often use a copper(I) iodide (CuI) catalyst in combination with a ligand and a base. For instance, the synthesis of 3-(p-tolyloxy)phenol was achieved using CuI, N,N-dimethylglycine hydrochloride as a ligand, and cesium carbonate as the base. mdpi.com Other effective ligands for this transformation include L-proline and picolinic acid. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type C-O coupling, also provide a powerful method for synthesizing phenols from aryl halides. These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, along with a phosphine (B1218219) ligand like a bulky biphenylphosphine. kiku.dk These catalytic systems can convert a wide range of aryl bromides and chlorides into their corresponding phenols under relatively mild conditions. kiku.dkorganic-chemistry.org

Advanced Spectroscopic Techniques for Molecular Confirmation

Detailed experimental data, which is crucial for the unequivocal identification and structural elucidation of a chemical compound, appears to be unavailable for this compound. The following subsections outline the type of information that is currently missing from the public record.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

No peer-reviewed studies presenting the Fourier-Transform Infrared (FT-IR) or Fourier-Transform Raman (FT-Raman) spectra of this compound were found. Consequently, a table of characteristic vibrational frequencies and their corresponding band assignments for the functional groups and skeletal vibrations of this molecule cannot be compiled. Such data is fundamental for confirming the presence of key structural features like the hydroxyl (-OH), methoxy (-OCH₃), and isopropyl ether (-OCH(CH₃)₂) groups, as well as the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

The scientific literature lacks any published ¹H NMR (proton) and ¹³C NMR (carbon-13) spectral data for this compound. This includes the absence of information on chemical shifts (δ), coupling constants (J), and signal multiplicities, which are essential for determining the precise arrangement of hydrogen and carbon atoms within the molecule. Without this information, a definitive structural assignment based on NMR spectroscopy is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no available information on the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. As a result, the characteristic absorption maxima (λ_max) and the corresponding electronic transitions (e.g., π → π* transitions of the benzene (B151609) ring) have not been documented. This data is valuable for understanding the electronic structure of the molecule.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

A search for crystallographic data revealed no publications on the single crystal X-ray diffraction (SC-XRD) analysis of this compound. This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. The absence of this data means the exact spatial arrangement of the atoms in the crystal lattice is unknown.

Comparative Analysis of Experimental and Predicted Spectroscopic Data

Due to the lack of experimental spectroscopic data, no comparative analysis between measured and theoretically predicted spectra for this compound can be performed. Such a comparison, often carried out using computational methods like Density Functional Theory (DFT), is a powerful tool for validating spectral assignments and gaining deeper insight into the molecular properties.

Quantum Chemical Calculations for Electronic and Geometric Structure

Comprehensive quantum chemical calculations to elucidate the electronic and geometric structure of this compound have not been documented in publicly accessible research. Such studies would typically involve the following analyses:

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

No published studies were found that utilized Density Functional Theory (DFT) to determine the optimized molecular geometry and predict the vibrational frequencies of this compound. This type of analysis would provide insights into the molecule's bond lengths, bond angles, and dihedral angles, as well as its infrared and Raman spectral signatures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There is no available research detailing the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. Such an investigation would be crucial for understanding the molecule's electronic properties, including its ionization potential, electron affinity, and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

A Natural Bond Orbital (NBO) analysis specific to this compound has not been reported. This computational method is used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, and to quantify charge transfer between different parts of a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

There are no documented Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would visually represent the electron density around the molecule, highlighting electrophilic and nucleophilic sites and thereby predicting its reactive behavior in chemical reactions.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Specific calculations of global and local reactivity descriptors, including chemical potential, hardness, softness, and Fukui functions, for this compound are absent from the scientific literature. These descriptors are derived from conceptual DFT and are instrumental in predicting the regioselectivity of chemical reactions.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis and the generation of potential energy surfaces for this compound have not been published. This type of study would identify the most stable conformations of the molecule and the energy barriers between them, which is fundamental to understanding its three-dimensional structure and flexibility.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal crucial information about the conformational flexibility, stability, and intermolecular interactions of a compound in a given environment, such as in a solvent or near a biological membrane.

In the absence of specific MD simulation data for this compound, we can hypothesize its dynamic behavior based on its structural components: a guaiacol (2-methoxyphenol) core with an additional isopropoxy group. The ether linkages introduce a degree of flexibility, allowing the methoxy and isopropoxy groups to rotate. MD simulations would likely show that the conformational landscape of this molecule is dominated by the rotational freedom around the C-O bonds of these ether groups.

A hypothetical study could involve placing this compound in a water box to simulate its behavior in an aqueous solution. Key parameters that would be analyzed from such a simulation are summarized in the table below.

| Simulation Parameter | Expected Insights for this compound |

| Root Mean Square Deviation (RMSD) | Fluctuation of the molecule's backbone atoms from a reference structure, indicating conformational stability. Lower, stable RMSD would suggest a relatively rigid core structure. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms. Higher RMSF values would be expected for the terminal methyl groups of the isopropoxy substituent and the methoxy group. |

| Radius of Gyration (Rg) | Compactness of the molecule over time. Changes in Rg could indicate conformational changes, such as the extension or folding of the side chains. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule accessible to the solvent. This would provide insights into the exposure of hydrophobic and hydrophilic regions to the surrounding environment. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds formed between the phenol's hydroxyl group, ether oxygens, and water molecules, indicating its solvation properties. |

In Silico Prediction of Chemical Interactions

In silico docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding modes of potential drug candidates with their protein targets and identifying key chemical binding motifs.

Given that this compound is a derivative of guaiacol, we can look at docking studies of similar phenolic compounds to infer its potential interactions. For instance, studies on the docking of ortho-substituted phenols, such as guaiacol, with enzymes like tyrosinase have shown that the phenolic hydroxyl group and the ortho-substituent play a crucial role in binding. mdpi.com The hydroxyl group typically acts as a hydrogen bond donor or acceptor, while the nature and size of the ortho-substituent influence the orientation within the binding pocket.

In the case of this compound, the key interacting moieties would be:

The phenolic hydroxyl group: Capable of forming strong hydrogen bonds with polar residues like serine, threonine, or the peptide backbone of a protein.

The methoxy group: The oxygen atom can act as a hydrogen bond acceptor.

The isopropoxy group: This bulky, hydrophobic group would likely engage in van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine, contributing to the binding affinity.

A hypothetical docking study of this compound with a target protein, for example, a peroxidase, would aim to identify the most stable binding pose and the corresponding interaction energies. Research on guaiacol derivatives as inhibitors of myeloperoxidase (MPO) has highlighted the importance of the guaiacol scaffold in binding to the enzyme's active site. nih.gov It is plausible that this compound could adopt a similar binding mode.

The table below outlines the potential binding interactions that could be predicted from a docking study of this compound with a hypothetical protein target.

| Interacting Group of Compound | Potential Interacting Protein Residue | Type of Interaction |

| Phenolic -OH | Aspartate, Glutamate, Serine | Hydrogen Bond |

| Methoxy group (-OCH₃) | Asparagine, Glutamine | Hydrogen Bond (acceptor) |

| Isopropoxy group (-OCH(CH₃)₂) | Leucine, Valine, Isoleucine | Hydrophobic (van der Waals) |

| Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

These predicted interactions are based on the fundamental principles of molecular recognition and data from related compounds. Experimental validation through techniques like X-ray crystallography or NMR spectroscopy would be necessary to confirm these computational predictions.

Chemical Applications and Advanced Materials Science

Utilization as Chemical Building Blocks and Synthetic Intermediates

The reactivity of the hydroxyl and ether functionalities on the aromatic ring of 4-Methoxy-3-(propan-2-yloxy)phenol allows it to serve as a precursor and intermediate in the synthesis of a variety of organic molecules.

While specific examples of the use of this compound as a precursor for complex organic molecules are not extensively documented in publicly available literature, the general class of m-aryloxy phenols is recognized for its role in building more elaborate molecular architectures. The demethylation of m-methoxy phenols is a known route to produce m-aryloxy phenols, which can then be further functionalized. nih.govkhanacademy.org This suggests that this compound could potentially be synthesized and subsequently used in multi-step synthetic sequences. The phenolic hydroxyl group provides a reactive site for various transformations, including etherification, esterification, and coupling reactions, which are fundamental in the construction of complex natural products and other target molecules.

Phenolic compounds and their derivatives have a history of use in the development of agrochemicals, particularly as herbicides. nih.gov The structural motif of a substituted phenol (B47542) can be a key element in the design of new active ingredients. Although direct application of this compound as an agrochemical scaffold is not specified in the reviewed literature, its structural similarity to other phenolic compounds used in this field suggests its potential as a building block for novel pesticides. The specific arrangement of the methoxy (B1213986) and isopropoxy groups could influence the biological activity and selectivity of potential agrochemical candidates derived from this scaffold.

Phenolic polymers are a significant class of synthetic polymers known for their thermal stability, chemical resistance, and mechanical properties. psu.edu These polymers are typically formed through the condensation reaction of phenols with aldehydes. psu.edu Furthermore, m-aryloxy phenols have been identified as key components in the production of raw materials for functional plastics, such as polyimide resins. khanacademy.org While the direct incorporation of this compound into polymers is not detailed in the available research, its phenolic nature makes it a candidate for use as a monomer or a modifying agent in the synthesis of phenolic resins and other polymers. The ether linkages could potentially enhance the flexibility and solubility of the resulting polymer chains.

Table of Related Compounds and Their Applications

| Compound Name | Application Area |

| m-Aryloxy Phenols | Antioxidants, ultraviolet absorbers, flame retardants, plastics, adhesives, coatings khanacademy.org |

| Phenol | Production of phenolic resins, bisphenol A, caprolactam |

| 2-methoxy-4-(1-propen-1-yl)phenol | Component in phenolic polymers psu.edu |

| 2-methoxy-4-(2-propen-1-yl)phenol | Component in phenolic polymers psu.edu |

Studies on Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as light and oxygen, which can lead to its degradation. Understanding these degradation pathways is crucial for determining its environmental fate and for developing stable formulations.

In the context of oxidative degradation, ethers are generally resistant to hydrolysis at physiological pH but can be cleaved through oxidative mechanisms. nih.gov Fungal peroxygenases, for example, can catalyze the cleavage of ether linkages in a process that is thought to involve hydrogen abstraction followed by oxygen rebound to form a hemiacetal, which then hydrolyzes. nih.gov It is plausible that this compound could undergo similar enzymatic degradation in the environment.

The presence of both methoxy and isopropoxy groups on the phenol ring of this compound suggests that multiple initial degradation steps are possible, involving the cleavage of either ether linkage. The relative stability of the resulting radicals would likely influence the predominant degradation pathway. Studies on other alkoxy-substituted aromatic compounds have shown that the nature and position of the alkoxy groups can affect the stability of the molecule. rsc.org

Based on the general degradation mechanisms of methoxyphenols and other ethers, a range of potential degradation products for this compound can be postulated.

Initial cleavage of the methyl group from the methoxy ether linkage would lead to the formation of a phenoxy radical, which could then undergo further reactions. acs.orgresearchgate.net Similarly, cleavage of the isopropyl group from the propan-2-yloxy linkage would be another primary degradation route.

Oxidative cleavage of the ether bonds, potentially mediated by enzymes, could lead to the formation of hydroquinones and the corresponding aldehydes or ketones (formaldehyde from the methoxy group and acetone (B3395972) from the isopropoxy group). nih.gov Further oxidation could lead to ring-opening and the formation of smaller, aliphatic molecules.

Table of Potential Degradation Products

| Precursor Compound | Potential Degradation Product | Degradation Pathway |

| This compound | 3-(Propan-2-yloxy)benzene-1,4-diol | Cleavage of the methyl group and subsequent reactions |

| This compound | 4-Methoxybenzene-1,3-diol | Cleavage of the isopropyl group and subsequent reactions |

| This compound | Hydroquinone (B1673460) | Cleavage of both ether linkages |

| This compound | Formaldehyde | Oxidative cleavage of the methoxy group |

| This compound | Acetone | Oxidative cleavage of the isopropoxy group |

Environmental Fate and Persistence of the Chemical Compound

The environmental fate and persistence of a chemical compound are dictated by a combination of its intrinsic properties and the environmental conditions to which it is exposed. For the compound This compound , a comprehensive understanding of its behavior in the environment requires an analysis of its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis. Due to a lack of direct experimental studies on this specific molecule, its environmental persistence is inferred from the behavior of structurally related compounds, such as methoxyphenols, aryl ethers, and guaiacol (B22219) derivatives.

The structure of This compound contains a phenolic hydroxyl group, a methoxy group, and an isopropyl ether linkage on a benzene (B151609) ring. The interplay of these functional groups will govern its reactivity and ultimate fate in aquatic and terrestrial ecosystems.

Biodegradation

Biodegradation is a key process in the environmental breakdown of organic molecules, mediated by microorganisms. The presence of both a methoxy and an ether linkage on the phenolic ring of This compound suggests that its biodegradation is likely to proceed via pathways observed for similar compounds.

Research on guaiacol (2-methoxyphenol) and its derivatives has shown that O-demethylation is a critical initial step in their microbial degradation. For instance, bacterial strains like Acinetobacter junii and Rhodococcus opacus have been shown to metabolize guaiacol by cleaving the methyl group to form catechol. nih.govepa.gov The Rhodococcus opacus PD630 strain utilizes a cytochrome P450 system to convert guaiacol to catechol, with the genes responsible for this transformation being significantly upregulated in the presence of various methoxy-containing aromatic compounds. epa.gov This suggests that the methoxy group in This compound could be a primary target for microbial attack, leading to the formation of a di-hydroxy phenol derivative.

The position of substituents on the aromatic ring can significantly influence the rate of biodegradation. Studies on chlorinated guaiacols have demonstrated that substitution at the C6 position can hinder metabolism by Acinetobacter junii. nih.gov While This compound is not chlorinated, the principle that steric hindrance can affect enzyme accessibility is relevant. The bulky isopropyl group at the C3 position might influence the rate of microbial degradation compared to simpler methoxyphenols.

The complete mineralization of the compound would involve the initial O-demethylation and/or O-dealkylation of the ether linkage, followed by the cleavage of the aromatic ring, a common pathway for phenolic compounds.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in This compound , specifically the aryl isopropyl ether bond, is the primary site for potential hydrolysis.

Generally, aryl ethers are known to be relatively resistant to hydrolysis under typical environmental pH and temperature conditions due to the high strength of the C-O bond. epa.gov However, cleavage of aryl ether bonds can be facilitated under specific conditions. For example, acid-catalyzed hydrolysis can occur, although this often requires elevated temperatures or the presence of strong acids, which are not typical of most natural environments. acs.org Studies on the hydrolysis of aryl methyl ethers, such as guaiacol, have shown that the reaction can proceed via a concerted SN2 mechanism in hot liquid water, with the rate being influenced by the presence of catalysts like zeolites. epa.govresearchgate.net

Recent research has also explored photoredox and vanadate (B1173111) cocatalysis for the hydrolysis of aryl ethers at ambient temperatures, highlighting that under specific catalytic conditions, the C-O bond can be cleaved efficiently. epa.govnih.gov While these conditions are not ubiquitously present in the environment, they suggest that abiotic degradation pathways for aryl ethers exist. Given the general stability of the aryl ether bond, the hydrolysis of This compound in natural waters is expected to be a slow process in the absence of specific catalytic or microbial activity.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For aromatic compounds like This compound , absorption of ultraviolet (UV) radiation from sunlight can lead to their degradation. The presence of the phenolic and methoxy groups on the benzene ring is expected to make the compound susceptible to photolysis.

The atmospheric reactivity of methoxyphenols has been a subject of study, with reactions involving hydroxyl (OH) and nitrate (B79036) (NO₃) radicals being predominant degradation pathways. oieau.fr In aqueous environments, direct photolysis occurs when the compound itself absorbs light, while indirect photolysis involves reactions with photochemically produced reactive species such as hydroxyl radicals or singlet oxygen.

The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter in determining the rate of photolysis. While the quantum yield for This compound has not been experimentally determined, studies on other phenolic compounds and pesticides containing aryl ether linkages show that photolysis can be a significant degradation pathway. nih.gov For example, the photolysis of some pesticides involves the homolytic cleavage of an O-benzyl bond in aryl benzyl (B1604629) ethers. nih.gov It is plausible that a similar cleavage of the O-isopropyl bond could occur in This compound . The degradation of phenolic compounds through photocatalysis has also been demonstrated, indicating that in the presence of photosensitizing materials like titanium dioxide, the breakdown can be accelerated. nih.gov

The expected photolytic degradation products could result from the cleavage of the ether bond, oxidation of the phenol, or reactions involving the aromatic ring.

Table 1: Summary of Predicted Environmental Fate of this compound

| Process | Predicted Significance | Key Influencing Factors | Anticipated Primary Transformation | Basis of Prediction (Related Compounds) |

| Biodegradation | Moderate to High | Microbial populations, nutrient availability, co-metabolism | O-demethylation, O-dealkylation, aromatic ring cleavage | Guaiacol, Chlorinated guaiacols nih.govepa.gov |

| Hydrolysis | Low | pH, temperature, presence of catalysts | Cleavage of the aryl isopropyl ether bond | Aryl ethers, Guaiacol epa.govacs.orgepa.gov |

| Photolysis | Moderate | Sunlight intensity, presence of photosensitizers | Cleavage of ether bond, ring oxidation | Methoxyphenols, Aryl benzyl ethers nih.govoieau.fr |

Future Directions in Research

Development of Greener Synthetic Pathways and Sustainable Methodologies

The future synthesis of 4-Methoxy-3-(propan-2-yloxy)phenol should prioritize the principles of green chemistry to minimize environmental impact and enhance economic viability. Traditional methods for synthesizing substituted phenols often rely on harsh reagents and generate significant waste. Future research should focus on developing cleaner, more efficient synthetic routes.

Key areas for investigation include:

Catalytic O-Alkylation: Research into highly selective and efficient catalysts for the O-alkylation of a suitable catechol precursor is a primary avenue. Utilizing catalysts based on earth-abundant metals or even organocatalysts could offer a more sustainable alternative to traditional methods that use stoichiometric amounts of strong bases and alkyl halides.

Biocatalytic Approaches: The use of enzymes, such as laccases or peroxidases, for the regioselective modification of phenolic compounds is a rapidly advancing field. Exploring enzymatic pathways for the introduction of the methoxy (B1213986) or isopropoxy groups could lead to highly specific and environmentally benign syntheses.

Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that start from renewable feedstocks. Lignin (B12514952), a complex polymer rich in phenolic structures, could potentially be a source of precursor molecules that can be chemically or biologically transformed into this compound.

Solvent Minimization and Alternative Solvents: Future synthetic protocols should aim to reduce or eliminate the use of hazardous organic solvents. The exploration of reactions in supercritical fluids, ionic liquids, or deep eutectic solvents could lead to more sustainable manufacturing processes.

Advanced Computational Design of Novel Analogues with Tailored Chemical Properties

Computational chemistry offers a powerful toolkit for the in-silico design and evaluation of novel molecules. By modeling this compound and its potential analogues, researchers can predict their chemical properties and prioritize synthetic efforts on the most promising candidates.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, reactivity indices, and antioxidant potential of this compound and its derivatives. This can provide insights into its stability, reactivity, and potential as a radical scavenger.

Molecular Docking Simulations: If a specific target protein or receptor is identified, molecular docking can be used to predict the binding affinity and mode of interaction of novel analogues. This is particularly relevant for applications in areas such as materials science, where interactions with specific surfaces or polymers are crucial.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it is possible to correlate the structural features of a series of related phenolic compounds with their physicochemical properties (e.g., solubility, boiling point, lipophilicity). This can guide the design of new analogues with desired property profiles.

Table 1: Hypothetical Data from Computational Design of Analogues

| Analogue | Modification | Predicted Property Change | Rationale |

| Analogue 1 | Replacement of isopropoxy with a tert-butoxy (B1229062) group | Increased steric hindrance, potentially enhanced stability | The bulkier tert-butoxy group could shield the phenolic hydroxyl group, increasing its resistance to oxidation. |

| Analogue 2 | Addition of a second hydroxyl group | Increased antioxidant capacity | The presence of a second hydroxyl group could enhance the molecule's ability to donate hydrogen atoms and scavenge free radicals. |

| Analogue 3 | Introduction of an electron-withdrawing group | Modified electronic properties, potential for new reactive handles | An electron-withdrawing group could alter the pKa of the phenolic proton and provide a site for further chemical modification. |

Integration of Machine Learning for Structure-Property Relationship Predictions

Machine learning (ML) is poised to revolutionize chemical research by enabling the rapid prediction of molecular properties and the identification of promising new compounds from vast chemical spaces. For this compound and its future analogues, ML can accelerate the discovery and development process.

Key research directions in this area include:

Development of Predictive Models: Training ML models on large datasets of phenolic compounds with known properties can enable the prediction of a wide range of characteristics for this compound, such as its spectral data (NMR, IR), toxicity, and potential for specific applications.

Generative Models for Analogue Design: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to generate novel molecular structures with desired properties. These models could be trained on a database of known antioxidants or polymer monomers to propose new analogues of this compound.

Accelerating Reaction Optimization: ML algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and reduced development time.

Table 2: Conceptual Machine Learning Model for Property Prediction

| Molecular Descriptor | Property to Predict | Potential ML Model |

| Molecular weight, logP, number of hydrogen bond donors/acceptors | Aqueous Solubility | Random Forest Regression |

| Topological fingerprints, electronic descriptors | Antioxidant Activity | Support Vector Machine |

| Connectivity indices, 3D molecular shape | Boiling Point | Gradient Boosting |

Exploration of New Application Areas in Chemical Technologies

The unique substitution pattern of this compound suggests its potential utility in a variety of chemical technologies. Future research should aim to explore these potential applications, moving beyond the traditional uses of phenolic compounds.

Potential application areas to investigate include:

Monomer for Specialty Polymers: The phenolic hydroxyl group provides a reactive site for polymerization reactions. This compound could serve as a monomer for the synthesis of novel polycarbonates, polyesters, or epoxy resins with tailored thermal and mechanical properties.

Building Block in Organic Synthesis: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The differential reactivity of the hydroxyl group and the potential for modification of the aromatic ring make it a valuable synthon.

Component in Advanced Materials: The antioxidant properties inherent to many phenolic compounds suggest that this compound could be investigated as a stabilizer for polymers, lubricants, and other organic materials, protecting them from degradation by oxidation.

Corrosion Inhibition: Phenolic compounds have been shown to be effective corrosion inhibitors for various metals. The potential of this compound to form a protective film on metal surfaces warrants investigation.

Q & A

Basic: What synthetic methodologies are effective for preparing 4-Methoxy-3-(propan-2-yloxy)phenol, and how can reaction conditions be optimized?

Answer:

A common approach involves the alkylation of 4-methoxyphenol derivatives with propan-2-yl halides or tosylates under basic conditions. For example, using nucleophilic substitution with potassium carbonate as a base in aprotic solvents like acetone or DMF can promote ether formation . Reaction efficiency can be optimized by:

- Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but must avoid decomposition.

- Catalyst selection : Acid catalysts (e.g., polyphosphoric acid) may improve regioselectivity in sterically hindered systems .

- Protective groups : Temporary protection of the phenolic -OH group (e.g., with acetyl) can prevent side reactions during alkylation.

Advanced: How do steric and electronic effects of the propan-2-yloxy substituent influence electrophilic aromatic substitution (EAS) reactivity?

Answer:

The propan-2-yloxy group acts as an electron-donating group via resonance, directing EAS to the para and ortho positions. However, steric hindrance from the isopropyl moiety may suppress ortho substitution. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution . For example:

- Meta-directing scenarios : Steric bulk may force electrophiles to attack the less hindered meta position despite electronic preferences.

- Kinetic vs. thermodynamic control : Competing pathways can be modeled using transition-state calculations to predict dominant products.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be observed?

Answer:

Key techniques include:

- <sup>1</sup>H NMR :

- <sup>13</sup>C NMR :

- IR : Strong O-H stretch (~3200 cm<sup>-1</sup>) and C-O-C stretches (~1250 cm<sup>-1</sup>).

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

Answer:

Challenges include:

- Disorder in the isopropyl group : Dynamic disorder due to rotational freedom complicates electron density maps.

- Twinning : Common in low-symmetry crystals, requiring twin-law refinement in SHELXL .

Solutions : - Use SHELXD for phase problem resolution via dual-space methods.

- SHELXL refinement with restraints on bond lengths/angles for disordered regions.

- High-resolution data (≤1.0 Å) improves model accuracy, particularly for light atoms like oxygen .

Advanced: How does Fenton pretreatment affect the stability of methoxy groups in lignin-derived analogs like this compound?

Answer:

Fenton reagents (Fe<sup>2+</sup>/H2O2) generate hydroxyl radicals (•OH), which attack methoxy groups via demethylation. Key findings from lignin studies :

- Mechanism : Radical-mediated cleavage of C-O bonds, leading to phenolic -OH formation.

- Quantitative analysis : GC-MS or HPLC can track methoxy group loss (e.g., reduced peak areas for methoxy derivatives post-treatment) .

- Kinetic studies : Pseudo-first-order rate constants for demethylation can be derived under varying Fe<sup>2+</sup> concentrations.

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2 ratios) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures exploit solubility differences; cooling to 4°C maximizes yield.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation.

Advanced: Can computational modeling predict the antioxidant activity of this compound compared to structurally related compounds?

Answer:

Yes. Density Functional Theory (DFT) calculations can:

- Evaluate bond dissociation energies (BDEs) : Lower BDE for the phenolic O-H bond indicates higher radical scavenging capacity.

- Compare substituent effects : Propan-2-yloxy vs. methoxymethyl groups alter electron density and steric accessibility.

- Validate with experimental assays : DPPH or ABTS radical quenching assays correlate with computed parameters .

Basic: How can researchers mitigate hazards associated with handling this compound in the lab?

Answer:

Based on Safety Data Sheets (SDS) for similar phenolic compounds :

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced: What role does the compound play in synthesizing bioactive derivatives, and how can regioselectivity be controlled?

Answer:

The phenolic -OH and methoxy groups serve as sites for derivatization:

- Acylation : Selective protection of the phenolic -OH with acetyl chloride before modifying the methoxy group.

- Suzuki coupling : Introduce aryl groups at the para position using palladium catalysts.

- Regioselective bromination : Lewis acids (e.g., FeBr3) direct Br<sup>+</sup> to the least hindered position .

Advanced: How do solvent systems in liquid-liquid extraction (e.g., MIBK-water) influence the recovery of phenolic compounds like this compound?

Answer:

Ternary phase diagrams (e.g., methyl isobutyl ketone-water-phenol systems) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.